

A Technical Guide to 6-Bromo-2,4'-bipyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-2,4'-bipyridine

Cat. No.: B178224

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **6-Bromo-2,4'-bipyridine**. It includes detailed information on its molecular structure, spectroscopic data, and established synthesis protocols. Furthermore, this document explores the compound's relevance and potential applications within the field of drug discovery and development, offering valuable insights for researchers and scientists.

Core Compound Properties

6-Bromo-2,4'-bipyridine is a halogenated heterocyclic compound belonging to the bipyridine family. Bipyridines are widely recognized for their ability to act as chelating ligands in coordination chemistry and serve as versatile building blocks in the synthesis of more complex molecules.^[1] The presence and position of the bromine atom on one of the pyridine rings and the specific connectivity of the two rings (2,4') impart distinct chemical reactivity and physical properties to the molecule.

Table 1: Physical and Chemical Properties of **6-Bromo-2,4'-bipyridine**

Property	Value	Source
IUPAC Name	2-bromo-6-(pyridin-4-yl)pyridine	[2]
CAS Number	106047-29-4	[2]
Molecular Formula	C ₁₀ H ₇ BrN ₂	[2]
Molecular Weight	235.08 g/mol	[2]
Appearance	White to off-white solid (typical for bipyridines)	General Knowledge
Melting Point	Data not available for the 2,4'-isomer. For comparison, the 6-Bromo-2,2'-bipyridine isomer has a melting point of 72.0 to 76.0 °C.	[3]
Boiling Point	Data not available for the 2,4'-isomer. For comparison, the 6-Bromo-2,2'-bipyridine isomer has a boiling point of 133 °C at 2.2 mmHg.	[4]
Solubility	Expected to be soluble in organic solvents like chloroform and methanol, with slight solubility in water.	[3] [5]

Table 2: Computed Physicochemical Properties of **6-Bromo-2,4'-bipyridine**

Property	Value	Source
XLogP3	2.5	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	1	[2]
Exact Mass	233.97926 Da	[2]
Monoisotopic Mass	233.97926 Da	[2]
Topological Polar Surface Area	25.8 Å ²	[2]
Heavy Atom Count	13	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **6-Bromo-2,4'-bipyridine**. While specific experimental spectra for this isomer are not readily available in public databases, the expected spectral characteristics can be inferred from the known properties of bipyridine and bromopyridine moieties.

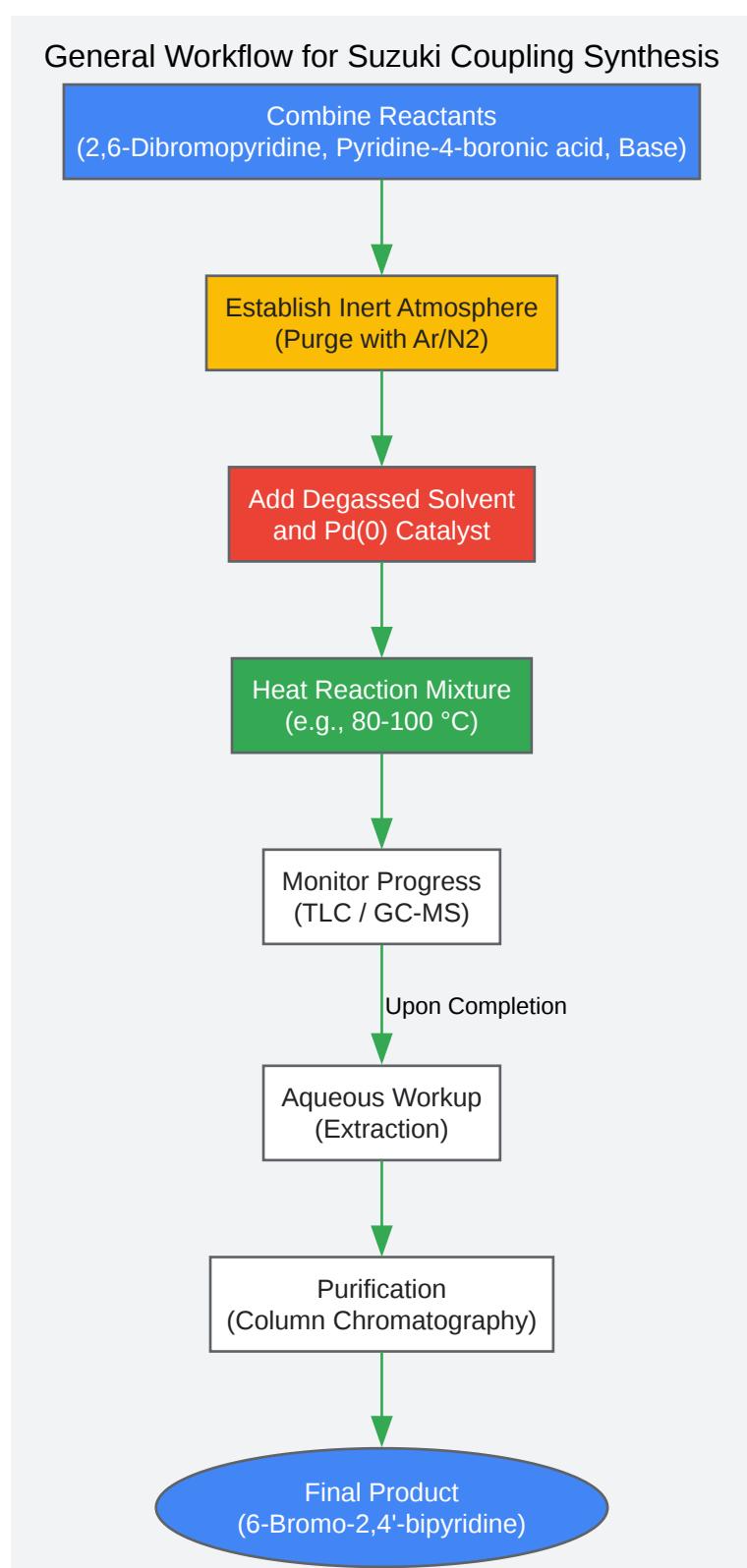
Table 3: Expected Spectroscopic Characteristics of **6-Bromo-2,4'-bipyridine**

Technique	Expected Characteristics
¹ H NMR	Aromatic region (7.0-9.0 ppm) will show a complex pattern of doublets and triplets corresponding to the seven protons on the two different pyridine rings. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the nitrogen atoms.
¹³ C NMR	Signals for the ten carbon atoms are expected in the aromatic region (110-160 ppm). The carbon atom attached to the bromine will be significantly shifted. Quaternary carbons will typically show weaker signals.
FT-IR	Characteristic peaks for C=C and C=N stretching vibrations of the aromatic rings (approx. 1400-1600 cm ⁻¹). A C-Br stretching vibration is expected at lower wavenumbers.
Mass Spectrometry	The molecular ion peak (M ⁺) will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 234 and 236. ^[6]

Synthesis of 6-Bromo-2,4'-bipyridine

The synthesis of unsymmetrical bipyridines like **6-Bromo-2,4'-bipyridine** is most commonly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki and Stille couplings are particularly effective methods.^{[1][7]} These reactions involve the coupling of a bromopyridine derivative with a pyridylboronic acid (or ester) or a pyridylstannane.

Experimental Protocol: Suzuki Coupling


The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.^[8] To synthesize **6-Bromo-2,4'-bipyridine**, 2,6-dibromopyridine can be coupled with pyridine-4-boronic acid. By controlling the stoichiometry, monosubstitution can be favored.

Materials:

- 2,6-Dibromopyridine
- Pyridine-4-boronic acid
- Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$])
- Base (e.g., sodium carbonate, potassium carbonate)
- Solvent (e.g., a mixture of toluene and water, or 1,4-dioxane and water)

Procedure:

- To a reaction vessel, add 2,6-dibromopyridine (1.0 equivalent), pyridine-4-boronic acid (1.1 equivalents), and the base (2.0 equivalents).
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add the degassed solvent system.
- Add the palladium catalyst (typically 1-5 mol%).
- Heat the reaction mixture under an inert atmosphere (e.g., at 80-100 °C) and monitor the reaction progress using TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **6-Bromo-2,4'-bipyridine**.

[Click to download full resolution via product page](#)

Suzuki Coupling Synthesis Workflow

Experimental Protocol: Stille Coupling

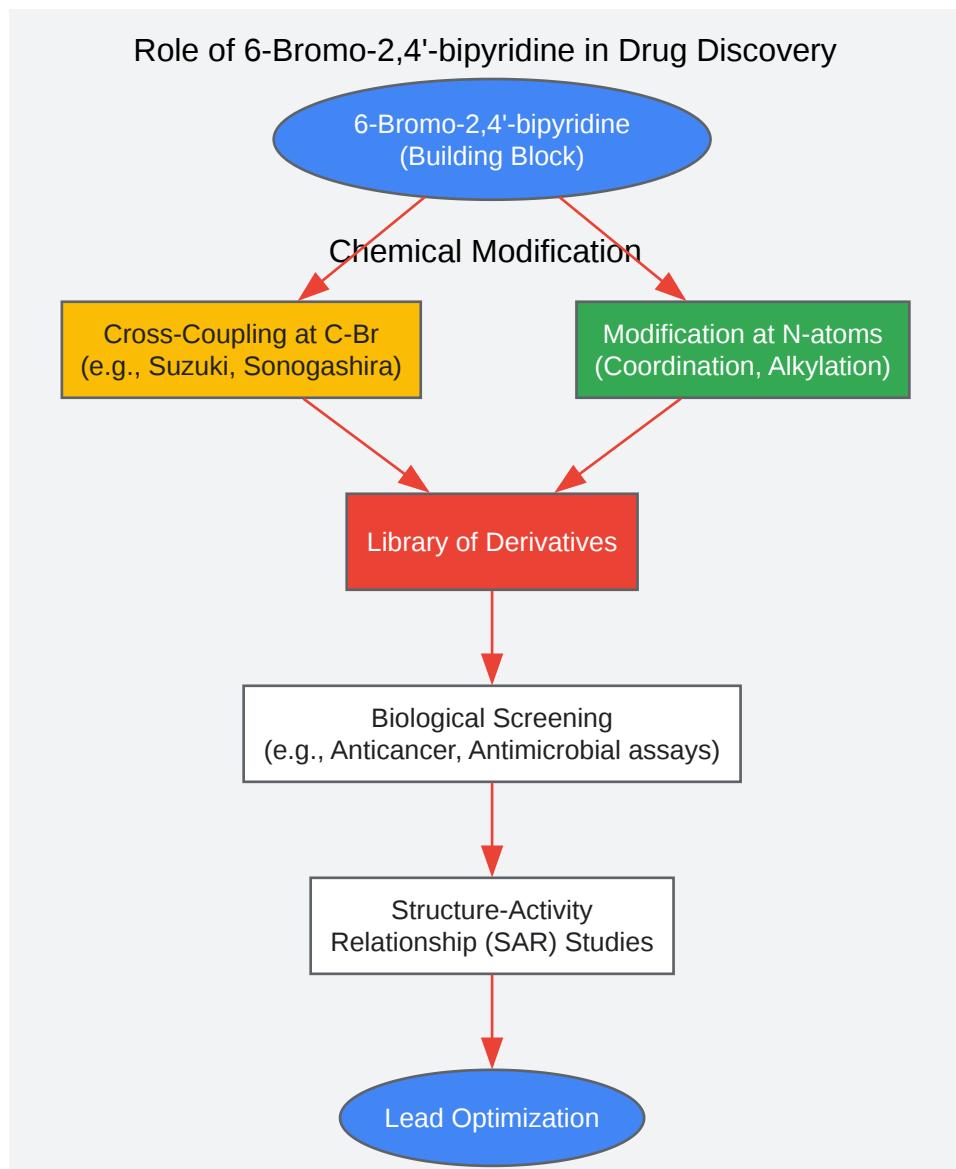
The Stille coupling offers an alternative route using an organotin reagent.[\[9\]](#) This method is known for its tolerance of a wide range of functional groups.

Materials:

- 2,6-Dibromopyridine
- 4-(Tributylstannylyl)pyridine
- Palladium(0) catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Anhydrous, degassed solvent (e.g., toluene or DMF)

Procedure:

- In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2,6-dibromopyridine (1.0 equivalent) and the palladium catalyst (5 mol%) in the anhydrous solvent.
- Add 4-(tributylstannylyl)pyridine (1.1 equivalents) via syringe.
- Heat the reaction mixture (e.g., to 90-110 °C) and stir for 12-24 hours, monitoring the reaction progress.
- After cooling, quench the reaction and perform a workup. This typically involves washing with an aqueous solution of potassium fluoride to remove tin byproducts.
- Extract the product with an organic solvent, dry the organic phase, and concentrate it.
- Purify the product by column chromatography.


Applications in Drug Discovery and Development

Bipyridine derivatives are a significant class of compounds in medicinal chemistry due to their prevalence in biologically active molecules and their ability to serve as scaffolds for the synthesis of new therapeutic agents.[\[1\]](#) They are known to be present in compounds with a range of biological activities, including antimicrobial and anticancer properties.[\[10\]](#)[\[11\]](#)

The **6-Bromo-2,4'-bipyridine** structure provides a valuable platform for further chemical modification. The two distinct pyridine rings and the reactive bromine atom allow for selective functionalization, enabling the creation of a library of derivatives for biological screening.

Key Reactive Sites for Drug Development:

- **Bromine Atom:** The C-Br bond is a key site for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, alkyl, or amino groups. This is a common strategy for exploring structure-activity relationships (SAR).
- **Pyridine Nitrogen Atoms:** The lone pairs on the nitrogen atoms can coordinate with metal ions, making bipyridines essential ligands in the development of metal-based drugs. They can also be protonated or alkylated to modify the molecule's physicochemical properties, such as solubility and bioavailability.

[Click to download full resolution via product page](#)

Drug Discovery Workflow

While specific biological activities for **6-Bromo-2,4'-bipyridine** itself are not widely reported, its structural motifs are present in compounds investigated for various therapeutic applications. For instance, derivatives of 2,2'-bipyridine have been shown to combat MRSA biofilm formation and persistence.^[11] The strategic modification of the **6-Bromo-2,4'-bipyridine** core could lead to the discovery of novel compounds with significant therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. 6-Bromo-2,4'-bipyridine | C10H7BrN2 | CID 13546453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 10495-73-5 CAS MSDS (6-BROMO-2,2'-BIPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 6-BROMO-2,2'-BIPYRIDINE | 10495-73-5 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Comprehensive safety and toxicity analysis of 2,2'-Bipyridine derivatives in combating MRSA biofilm formation and persistence [frontiersin.org]
- To cite this document: BenchChem. [A Technical Guide to 6-Bromo-2,4'-bipyridine: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178224#physical-and-chemical-properties-of-6-bromo-2-4-bipyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com